molecular formula C13H18N2O2 B12657350 1-Methylpiperidin-4-yl 2-aminobenzoate CAS No. 74180-14-6

1-Methylpiperidin-4-yl 2-aminobenzoate

Cat. No.: B12657350
CAS No.: 74180-14-6
M. Wt: 234.29 g/mol
InChI Key: XLPQZGUNICBTCY-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl 2-aminobenzoate is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of piperidine and benzoic acid, combining the structural features of both

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-yl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 1-methylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-yl 2-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-Methylpiperidin-4-yl 2-aminobenzyl alcohol.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylpiperidin-4-yl 2-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Methylpiperidin-4-yl benzoate: Lacks the amino group, resulting in different reactivity and applications.

    2-Aminobenzoic acid esters: Similar structure but different substituents on the piperidine ring.

    Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness: 1-Methylpiperidin-4-yl 2-aminobenzoate is unique due to the presence of both the piperidine and aminobenzoate moieties, which confer specific chemical and biological properties

Properties

CAS No.

74180-14-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-aminobenzoate

InChI

InChI=1S/C13H18N2O2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3

InChI Key

XLPQZGUNICBTCY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2N

Origin of Product

United States

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